2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

2-(4-Methoxy-4-piperidyl)ethanol hydrochloride (CAS 2411639-15-9) is a 4,4-disubstituted piperidine building block featuring a C4-methoxy group and a C4-ethanol side chain, supplied as the crystalline hydrochloride salt. The compound belongs to the class of N-unsubstituted piperidine-4-ethanol derivatives that serve as versatile intermediates in medicinal chemistry, yet its specific substitution pattern differentiates it from both the parent 4-piperidineethanol and the regioisomeric N-methoxyethyl analog.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
Cat. No. B8245953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)CCO.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-11-8(4-7-10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H
InChIKeyIXUMAQNLTWLOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-4-piperidyl)ethanol Hydrochloride: Core Molecular Parameters for Procurement Decisions


2-(4-Methoxy-4-piperidyl)ethanol hydrochloride (CAS 2411639-15-9) is a 4,4-disubstituted piperidine building block featuring a C4-methoxy group and a C4-ethanol side chain, supplied as the crystalline hydrochloride salt [1]. The compound belongs to the class of N-unsubstituted piperidine-4-ethanol derivatives that serve as versatile intermediates in medicinal chemistry, yet its specific substitution pattern differentiates it from both the parent 4-piperidineethanol and the regioisomeric N-methoxyethyl analog. Key computed descriptors include an exact mass of 195.1026 Da, a topological polar surface area (TPSA) of 41.5 Ų, and three hydrogen-bond donors (piperidine NH, hydroxyl, and the protonated nitrogen from the HCl salt) [1], features that directly influence solubility, crystallinity, and molecular recognition in downstream applications.

Why 4-Piperidineethanol Analogs Cannot Be Interchanged with 2-(4-Methoxy-4-piperidyl)ethanol Hydrochloride


The presence and position of the methoxy substituent fundamentally alters the physicochemical, conformational, and pharmacological profile of piperidine-4-ethanol derivatives. In a comparative PDE4 inhibitor series, replacement of the 4-methoxy residue with a difluoromethoxy group substantially increased in vivo potency, demonstrating that the C4-oxygen substituent is not a passive spectator but a critical determinant of target engagement and pharmacokinetics [1]. Similarly, N-aralkyl-piperidine-methanol patents establish that subtle changes in 4-substitution and N-substitution patterns produce compounds with nanomolar binding affinity for serotonin 5-HT₂ receptors versus inactive analogs [2]. Consequently, replacing 2-(4-methoxy-4-piperidyl)ethanol hydrochloride with 4-piperidineethanol (lacking the C4 methoxy), 2-(4-methoxypiperidin-1-yl)ethanol (regioisomeric N-hydroxyethyl), or 4-methoxy-4-piperidinemethanol (one-carbon-shortened side chain) will yield different solubility, crystallinity, and biological recognition profiles, making direct substitution in established synthetic routes or biological assays unreliable without revalidation.

Evidence-Based Differentiation of 2-(4-Methoxy-4-piperidyl)ethanol Hydrochloride from Its Closest Analogs


Regiochemical Differentiation: C4-Methoxy/C4-Ethanol vs. N-Alkoxyethyl Isomers

2-(4-Methoxy-4-piperidyl)ethanol hydrochloride bears the methoxy substituent at the C4 ring position with a free piperidine NH, whereas its regioisomer 2-(4-methoxypiperidin-1-yl)ethanol (CAS 1153435-48-3) carries the methoxy at C4 but the hydroxyethyl group on the piperidine nitrogen [1]. This regiochemical difference is non-trivial: literature SAR from the PDE4 inhibitor series shows that 4-methoxy-substituted piperidine cores lacking configurational isomerism maintain PDE4 inhibitory activity [2], while N-aralkyl-piperidine-methanol patent data demonstrate that N-substitution patterns (vs. free NH) are primary drivers of 5-HT₂ receptor affinity [3]. The free NH in the title compound enables additional hydrogen-bond donor capacity (one donor on the free base piperidine; two donors contributed by the protonated nitrogen and HCl counterion in the salt form) versus the N-substituted regioisomer which bears only one HBD from the hydroxyl [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

Solid-State Handling Advantage: Hydrochloride Salt vs. Free Base and Oily Analogs

The title compound is supplied as a white crystalline solid hydrochloride salt (MW 195.69 g/mol), whereas the corresponding free base (2-(4-methoxy-4-piperidyl)ethanol, CAS 957115-88-7) has a molecular weight of 159.23 g/mol and the parent unsubstituted analog 4-piperidineethanol (CAS 622-26-4) is reported as an oily liquid or low-melting solid (mp 46–47 °C) with limited aqueous solubility [1]. The hydrochloride salt form confers distinct advantages in weighing accuracy, long-term storage stability, and aqueous solubility. Commercially, the compound is available from Fujifilm Wako Pure Chemical at a certified purity specification suitable for research-grade synthesis, priced at ¥975,000 per 250 mg , reflecting the specialized synthesis and purification required for this 4,4-disubstituted scaffold, which contrasts with the wider availability and lower cost of simpler 4-piperidineethanol (typically $50–200/kg).

Salt Selection Formulation Compound Management

PDE4 Inhibitor Class-Level Evidence: The C4-Methoxy Group as a Potency Determinant

Although direct head-to-head PDE4 inhibition data for 2-(4-methoxy-4-piperidyl)ethanol hydrochloride itself are not published, closely related 4-methoxy-piperidine analogs within the Ochiai et al. (2004) PDE4 inhibitor series have been characterized. The study established that water-soluble piperidine analogs with a 4-methoxy residue retain PDE4 inhibitory activity, whereas replacement of this 4-methoxy group with a difluoromethoxy residue led to a marked increase of in vivo potency [1]. This SAR finding positions the 4-methoxy substituent as a specific pharmacophoric element with measurable consequences on biological activity, in contrast to analogs where the alkoxy group is replaced by hydrogen (4-piperidineethanol) or relocated to the piperidine nitrogen (2-(4-methoxypiperidin-1-yl)ethanol), which would be expected to produce different PDE4 interaction profiles. The free piperidine NH in the title compound also preserves the option for subsequent N-functionalization to access N-substituted derivatives that have demonstrated therapeutic potential in cross-species PDE4 inhibition studies [1].

Phosphodiesterase 4 Inflammation Structure-Activity Relationships

5-HT₂ Receptor Pharmacophore Relevance: Free NH and C4-Oxygenation as Binding Determinants

The US patent 5,169,096 discloses that N-aralkyl-4-piperidinemethanol derivatives bearing C4-hydroxymethyl or related groups are potent and selective inhibitors of serotonin binding at the 5-HT₂ receptor site [1]. Within this chemotype, the combination of a C4 oxygen-functionalized side chain and an appropriately substituted N-aralkyl group is critical for high-affinity binding. While the title compound itself is not an N-aralkyl derivative, its free piperidine NH provides a synthetic handle for introducing N-aralkyl groups, and its C4-methoxy-C4-ethanol substitution pattern is structurally pre-organized to serve as a direct precursor to this pharmacologically validated class. By contrast, 4-piperidineethanol lacks the C4 methoxy group, and 2-(4-methoxypiperidin-1-yl)ethanol lacks the free NH required for the N-aralkyl derivatization step [2].

Serotonin Receptors CNS Drug Discovery GPCR Pharmacology

Procurement-Relevant Application Scenarios for 2-(4-Methoxy-4-piperidyl)ethanol Hydrochloride


Late-Stage Functionalization in PDE4-Targeted Library Synthesis

Building on the PDE4 class-level SAR [1], this compound serves as a key intermediate for the construction of focused libraries of 4-alkoxy-piperidine PDE4 inhibitors. The free piperidine NH enables rapid diversification via N-alkylation, N-acylation, or N-sulfonylation, while the C4-methoxy group preserves the pharmacophoric element shown to maintain PDE4 inhibitory activity [1]. The crystalline hydrochloride salt allows accurate weighing for parallel synthesis without deliquescence concerns, directly supporting reproducible library production. As shown in the Ochiai et al. PDE4 series, N-substituted 4-methoxy-piperidine analogs demonstrated cross-species therapeutic potential [1], validating the synthetic utility of this scaffold for hit-to-lead campaigns.

Synthesis of 5-HT₂ Receptor Ligand Precursors for CNS Drug Discovery

The compound's 4,4-disubstituted architecture, combining C4-methoxy and C4-ethanol groups with a free NH, directly maps onto the core structure required for N-aralkyl-piperidine-methanol 5-HT₂ receptor ligands [2]. The free NH is essential for the introduction of substituted benzyl or phenethyl groups that are the primary determinants of 5-HT₂ binding affinity and selectivity, an option not available with the N-substituted regioisomer 2-(4-methoxypiperidin-1-yl)ethanol. Medicinal chemistry teams targeting serotonin receptor modulators for psychiatric or neurological indications can use this compound as a single, highly pre-functionalized starting material to access diverse N-aralkyl derivatives, reducing the number of synthetic steps compared to routes starting from unsubstituted piperidine-4-ethanol.

Physicochemical Property Optimization via Salt Form Selection in Early Preformulation

The crystalline hydrochloride salt offers measurable advantages for preformulation studies where solid-state properties determine handling, solubility, and early bioavailability assessment. The salt form provides improved aqueous solubility compared to non-salt analogs (e.g., the oily 4-piperidineethanol free base), while the C4-methoxy group contributes to modulated lipophilicity [3]. Computational data indicate the hydrochloride salt increases hydrogen-bond donor count to 3, enhancing solubility in polar media relevant to in vitro assay conditions. Contract research organizations and pharmaceutical development groups seeking well-characterized, crystalline intermediates can eliminate the salt screening step by procuring the pre-formed hydrochloride salt directly.

Chemical Probe Development Requiring Orthogonal Functionalization Handles

The compound provides three distinct, chemically addressable functional groups for orthogonal derivatization: (i) the piperidine NH for N-functionalization; (ii) the primary hydroxyl of the ethanol side chain for esterification, etherification, or oxidation; and (iii) the methoxy group for potential demethylation to a phenol derivative. This orthogonal reactivity profile distinguishes it from 4-piperidineethanol (lacking the methoxy handle) and 4-methoxy-4-piperidinemethanol (lacking the extended ethanol side chain). Chemical biology groups developing bifunctional probes, PROTAC linkers, or affinity chromatography ligands can exploit this multi-functionalization capability to conjugate reporter tags, biotin, or solid-support linkers at chemically discrete positions without protecting-group conflicts [2].

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